An In-depth Technical Guide to 2,4-Dichloro-5-cyanopyrimidine (CAS 3177-24-0)
An In-depth Technical Guide to 2,4-Dichloro-5-cyanopyrimidine (CAS 3177-24-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2,4-dichloro-5-cyanopyrimidine, a key building block in medicinal chemistry and organic synthesis.
Physicochemical and Spectroscopic Properties
2,4-Dichloro-5-cyanopyrimidine is a halogenated pyrimidine derivative notable for its reactive chlorine atoms, making it a versatile intermediate in the synthesis of a wide array of functionalized heterocyclic compounds.[1] Its core properties are summarized below.
Table 1: Physicochemical Properties of 2,4-Dichloro-5-cyanopyrimidine
| Property | Value | Reference(s) |
| CAS Number | 3177-24-0 | [2][3] |
| Molecular Formula | C₅HCl₂N₃ | [2][4] |
| Molecular Weight | 173.99 g/mol | [2] |
| Melting Point | 62-63 °C | [5] |
| Boiling Point | 110-112 °C (at 2 Torr) | [5] |
| Density | 1.60 ± 0.1 g/cm³ (predicted) | [2] |
| Appearance | Crystalline solid | [1] |
Table 2: Spectroscopic Data of 2,4-Dichloro-5-cyanopyrimidine
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | A single signal is expected for the lone proton at the C6 position. The electronegativity of the adjacent nitrogen and chlorine atoms would likely place this signal in the downfield region of the spectrum. | [6] |
| ¹³C NMR | Data not readily available in public literature. Predicted shifts would show distinct signals for the five carbon atoms, with the carbon atoms attached to chlorine and the cyano group being significantly deshielded. | |
| Infrared (IR) | Data not readily available in public literature. Characteristic peaks would be expected for the C≡N stretch (around 2220-2260 cm⁻¹), C-Cl stretches, and aromatic C-N and C=C vibrations. | |
| Mass Spectrometry (MS) | Data not readily available in public literature. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the two chlorine atoms. | [6] |
Safety and Handling
2,4-Dichloro-5-cyanopyrimidine is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for 2,4-Dichloro-5-cyanopyrimidine
| Hazard Statement | Code |
| Toxic if swallowed | H301 |
| Toxic in contact with skin | H311 |
| Toxic if inhaled | H331 |
Synthesis and Experimental Protocols
The synthesis of 2,4-dichloro-5-cyanopyrimidine typically involves the chlorination of a 2,4-dihydroxypyrimidine precursor, such as 5-cyanouracil.[1] While a specific detailed protocol for this exact transformation is not widely published, a general and adaptable procedure can be derived from the synthesis of structurally similar compounds, such as 2,4-dichloro-5-fluoropyrimidine.[7][8]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-cyanopyrimidine (General Procedure)
This protocol is adapted from the synthesis of 2,4-dichloro-5-fluoropyrimidine and should be optimized for the specific substrate.
Materials:
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5-Cyanouracil (2,4-dihydroxy-5-cyanopyrimidine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable base)
-
Dichloromethane (DCM)
-
Water
-
Aqueous sodium bicarbonate solution
-
Aqueous hydrochloric acid
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-cyanouracil and an excess of phosphorus oxychloride.
-
With stirring, slowly add N,N-dimethylaniline to the mixture. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.
-
Heat the reaction mixture to reflux (around 110-115 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of crushed ice and dichloromethane, ensuring the temperature does not rise excessively.
-
Separate the organic layer. Wash the organic layer sequentially with water, dilute aqueous hydrochloric acid, and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-cyanopyrimidine.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 2,4-dichloro-5-cyanopyrimidine.
Reactivity and Applications in Drug Discovery
The two chlorine atoms on the pyrimidine ring of 2,4-dichloro-5-cyanopyrimidine exhibit differential reactivity, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions.[1] This property is extensively utilized in the construction of complex molecular architectures for drug discovery.[1][9] The electron-withdrawing cyano group at the 5-position further activates the ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Generally, in 5-substituted-2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[10][11] This regioselectivity allows for the stepwise introduction of different nucleophiles, a key strategy in building libraries of compounds for screening.
Caption: Sequential SNAr on 2,4-dichloro-5-cyanopyrimidine.
Applications in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[6] 2,4-Dichloro-5-cyanopyrimidine serves as a versatile starting material for the synthesis of various kinase inhibitors, including those targeting p38 MAP kinase and Janus kinases (JAKs).
Caption: Inhibition of a kinase signaling pathway.
Conclusion
2,4-Dichloro-5-cyanopyrimidine is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined physicochemical properties and predictable reactivity in nucleophilic substitution reactions make it an essential tool for medicinal chemists. While detailed spectroscopic data is not widely disseminated, its structural features and the reactivity of related compounds provide a strong basis for its application in the synthesis of complex heterocyclic systems, most notably kinase inhibitors. As drug discovery continues to target signaling pathways, the utility of such versatile building blocks is expected to grow.
References
- 1. spectrabase.com [spectrabase.com]
- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-5-cyanopyrimidine CAS#: 3177-24-0 [m.chemicalbook.com]
- 6. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
